

"COX-2-IN-38" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: COX-2-IN-38

Cat. No.: B2933732

Get Quote

In-Depth Technical Guide to COX-2-IN-38

For Researchers, Scientists, and Drug Development Professionals

Abstract

COX-2-IN-38 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **COX-2-IN-38**. Detailed experimental protocols for the evaluation of COX-2 inhibition are presented, alongside a depiction of the canonical COX-2 signaling pathway. This document serves as a valuable resource for researchers in the fields of inflammation, oncology, and medicinal chemistry who are interested in the therapeutic potential of selective COX-2 inhibitors.

Chemical Structure and Properties

COX-2-IN-38, also identified as compound 52*, is a synthetic molecule belonging to the pyrimidin-4-ol class of compounds. Its systematic IUPAC name is 2-(4-methanesulfonylphenyl)-6-{[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol.[1]

Table 1: Physicochemical Properties of COX-2-IN-38



Property	Value	Source	
IUPAC Name	2-(4- methanesulfonylphenyl)-6- {[(thiophen-2- yl)methyl]amino}pyrimidin-4-ol	[1]	
CAS Number	1018480-97-1	[1]	
Molecular Formula	C16H16N4O3S2	Calculated	
Molecular Weight	376.45 g/mol	Calculated	
SMILES	CS(=O) (=O)c1ccc(cc1)c2nc(O)cc(n2) NCCc3sccc3	Predicted	
Physical State	Solid (Predicted)	N/A	
Solubility	Soluble in DMSO (Predicted)	N/A	
Melting Point	Not Reported	N/A	

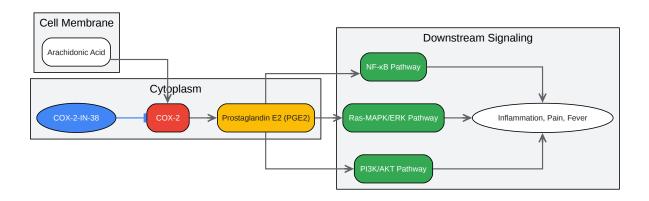
Note: Some properties are predicted based on the chemical structure and have not been experimentally determined in the available literature.

Mechanism of Action and Signaling Pathway

COX-2-IN-38 exerts its biological effects through the potent and selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli, leading to the conversion of arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

The inhibition of COX-2 by **COX-2-IN-38** blocks the production of PGE2, thereby attenuating the downstream signaling cascades that contribute to the inflammatory response. The canonical COX-2 signaling pathway is depicted below.





Click to download full resolution via product page

Figure 1. COX-2 Signaling Pathway and Inhibition by **COX-2-IN-38**.

Biological Activity

The primary biological activity of **COX-2-IN-38** is its potent inhibition of the COX-2 enzyme.

Table 2: In Vitro Biological Activity of COX-2-IN-38

Parameter	Value	Species	Assay Type	Source
COX-2 IC ₅₀	79.4 nM	Not Specified	Enzyme Inhibition Assay	[2][3][4][5][6]

The IC₅₀ value of 79.4 nM demonstrates that **COX-2-IN-38** is a highly potent inhibitor of the COX-2 enzyme.[2][3][4][5][6] Further studies are required to determine its selectivity for COX-2 over the constitutively expressed COX-1 isoform and to evaluate its efficacy in cellular and in vivo models of inflammation.

Experimental Protocols



In Vitro COX-2 Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC_{50} of a test compound against COX-2 and can be adapted for the evaluation of **COX-2-IN-38**.

Materials:

- Human recombinant COX-2 enzyme
- COX-2 assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol)
- Arachidonic acid (substrate)
- Test compound (COX-2-IN-38) dissolved in DMSO
- Positive control (e.g., Celecoxib)
- 96-well microplate
- · Microplate reader capable of colorimetric or fluorometric detection

Procedure:

- Reagent Preparation: Prepare serial dilutions of the test compound (**COX-2-IN-38**) and the positive control in DMSO. A typical concentration range would be from 1 nM to 100 µM.
- Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the COX-2 assay buffer, the COX-2 enzyme, and the diluted test compound or control. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
- Detection: Measure the product formation over time using a microplate reader. The method
 of detection will depend on the specific assay kit used (e.g., colorimetric measurement of
 oxidized TMPD at 590 nm or fluorometric detection of prostaglandin G2).



• Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal doseresponse curve to determine the IC₅₀ value.

Synthesis of 2-(4-methanesulfonylphenyl)-6-{[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol (Conceptual Workflow)

While a specific, detailed synthesis protocol for **COX-2-IN-38** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on the synthesis of similar pyrimidine derivatives. The following diagram illustrates a potential workflow.



Click to download full resolution via product page

Figure 2. Conceptual workflow for the synthesis of **COX-2-IN-38**.

This proposed synthesis would likely involve the nucleophilic aromatic substitution of a suitable leaving group on the pyrimidine ring with thiophen-2-ylmethanamine. The reaction would be followed by purification, for example, by column chromatography, and characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

COX-2-IN-38 is a potent inhibitor of the COX-2 enzyme with significant potential for further investigation as a therapeutic agent for inflammatory diseases and other COX-2-mediated pathologies. This technical guide provides foundational information on its chemical and biological properties and outlines key experimental approaches for its study. Further research is warranted to fully elucidate its pharmacological profile, including its selectivity, in vivo efficacy, and safety.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. COX-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. ["COX-2-IN-38" chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2933732#cox-2-in-38-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com